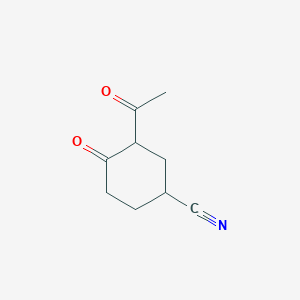

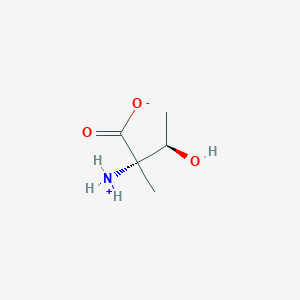

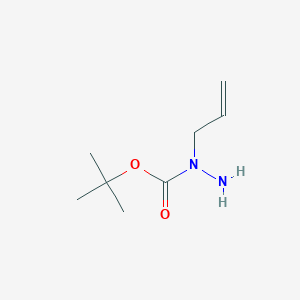

![molecular formula C12H22N2O2 B153135 tert-ブチル 2,7-ジアザスピロ[3.5]ノナン-7-カルボン酸塩 CAS No. 896464-16-7](/img/structure/B153135.png)

tert-ブチル 2,7-ジアザスピロ[3.5]ノナン-7-カルボン酸塩

説明

The tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate is a compound that belongs to the class of spirocyclic compounds, which are characterized by their unique structures where two rings are joined at a single atom. The compound mentioned is not directly synthesized or analyzed in the provided papers, but related compounds and methodologies can offer insights into its potential synthesis and properties.

Synthesis Analysis

The synthesis of related spirocyclic compounds involves efficient and scalable routes, as demonstrated in the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate . This compound provides a convenient entry point to novel compounds and can be further derivatized. Similarly, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate involves an intramolecular lactonization reaction . These methods could potentially be adapted for the synthesis of tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is often complex, with multiple stereocenters and rings. For instance, the crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate shows mirror symmetry and a chair conformation of the hexahydropyrimidine ring . The tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate has a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . These structural insights are valuable for understanding the molecular geometry and potential reactivity of tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate.

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions. The reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal leads to isomeric condensation products . This indicates that spirocyclic compounds with active methylene groups can participate in condensation reactions, which may be relevant for tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate if it possesses similar reactive sites.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. The crystal structure analysis provides information on the space group, cell dimensions, and density, as seen with tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate . These properties are crucial for understanding the compound's behavior in different environments and can be used to predict the properties of tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate.

科学的研究の応用

RET キナーゼ阻害剤

- tert-ブチル 2,7-ジアザスピロ[3.5]ノナン-7-カルボン酸塩は、RET キナーゼ阻害剤の合成における試薬として機能します。 これらの阻害剤は、甲状腺がんや肺がんを含むさまざまながんに関与しているRET(トランスフェクション中に再編成)タンパク質を標的とすることにより、特にがん研究において重要な役割を果たしています .

CDK4/6 阻害剤

- 研究者はこの化合物をCDK4/6 阻害剤の調製に使用します。サイクリン依存性キナーゼ(CDK)は細胞周期の進行を調節し、CDK4/6を阻害することは、がん治療において治療的に有益です。 これらの阻害剤は、腫瘍の増殖を阻止し、化学療法の有効性を高める可能性について調査されています .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H332, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, be harmful if inhaled, and may cause respiratory irritation .

作用機序

Target of Action

Tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate is primarily used as a reagent in the synthesis of RET kinase inhibitors and in the preparation of CDK4/6 inhibitors . These targets play crucial roles in cell signaling and growth, making them important in the treatment of certain types of cancer.

Mode of Action

The exact mode of action of Tert-Butyl 2,7-diazaspiro[3As a reagent in the synthesis of ret kinase inhibitors and cdk4/6 inhibitors, it likely interacts with these targets to inhibit their activity, thereby disrupting cell signaling and growth .

Biochemical Pathways

The biochemical pathways affected by Tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate are those involving RET kinases and CDK4/6. RET kinases are involved in cell growth and differentiation, while CDK4/6 are crucial for cell cycle progression . By inhibiting these targets, the compound can disrupt these pathways and their downstream effects, potentially leading to the inhibition of cancer cell growth.

Pharmacokinetics

The ADME properties of Tert-Butyl 2,7-diazaspiro[3Its molecular weight of226.32 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed. It is also a liquid at room temperature , which could influence its absorption and distribution.

Result of Action

The molecular and cellular effects of Tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate’s action are likely related to its inhibition of RET kinases and CDK4/6. This could result in disrupted cell signaling and cell cycle progression, potentially leading to the inhibition of cancer cell growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate. For instance, it should be stored in a refrigerator , suggesting that it may be sensitive to heat. Its efficacy could also be influenced by factors such as the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells.

特性

IUPAC Name |

tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-4-12(5-7-14)8-13-9-12/h13H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRADOPGBTAJXKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647549 | |

| Record name | tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

896464-16-7 | |

| Record name | tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERT-BUTYL 2,7-DIAZASPIRO[3.5]NONANE-7-CARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

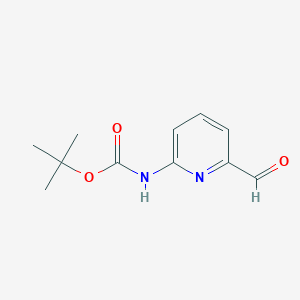

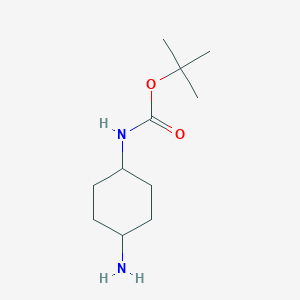

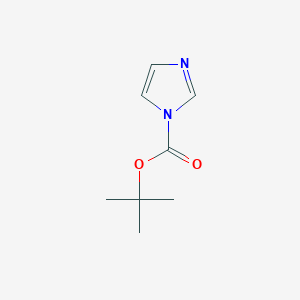

![Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B153077.png)

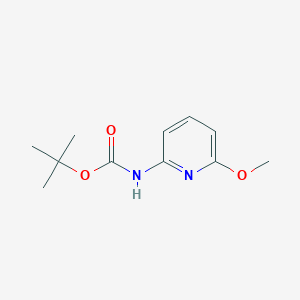

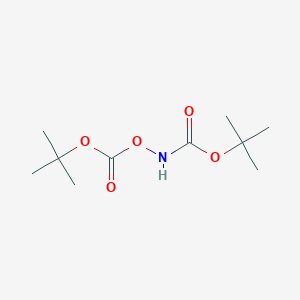

![Tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B153081.png)

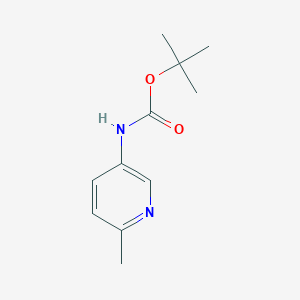

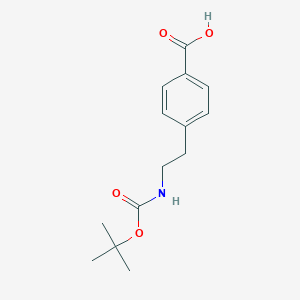

![3,4-dihydro-1H-pyrano[4,3-c]pyridine](/img/structure/B153099.png)